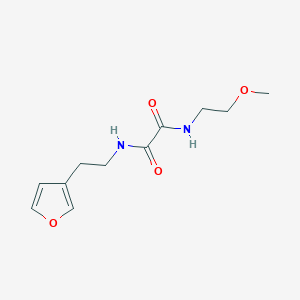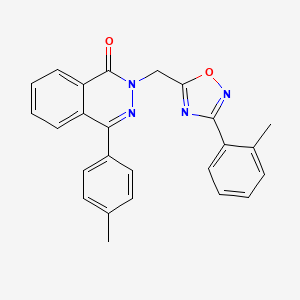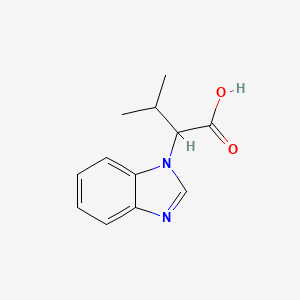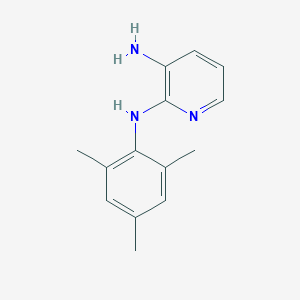![molecular formula C21H25N3O B2524047 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide CAS No. 478077-14-4](/img/structure/B2524047.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide
Overview
Description
Synthesis Analysis
The synthesis of related N-substituted propanamides typically involves coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , or the use of coupling reagents like N,N-carbonyldiimidazole (CDI) . These methods allow for the introduction of various substituents onto the propanamide backbone, which can significantly alter the compound's biological activity.
Molecular Structure Analysis
The molecular structure of N-substituted propanamides can be confirmed using spectral data acquired via techniques like (1)H NMR, (13)C NMR, and LC-MS . The presence of different substituents, such as benzyl or pyridinyl groups, can influence the compound's conformation and, consequently, its biological activity .
Chemical Reactions Analysis
N-substituted propanamides can participate in various chemical reactions. For instance, they can act as synthons in reductive amination reactions with primary and secondary amines . The presence of functional groups like the benzyl or pyridinyl moiety can also enable further chemical modifications, potentially leading to a wide range of derivatives with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted propanamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics . For example, the presence of a pyridinyl group can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes .
Relevant Case Studies
Several of the papers discuss the biological evaluation of N-substituted propanamides. For instance, some compounds have shown antiproliferative activity against cancer cell lines , anticonvulsant activity in preclinical seizure models , anti-inflammatory and immunosuppressive effects , and analgesic activity in vivo . These studies highlight the therapeutic potential of N-substituted propanamides in various medical conditions.
Scientific Research Applications
Anticonvulsant Potential
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide, as part of a broader category of compounds including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, has been explored for its anticonvulsant properties. These compounds merge chemical fragments of well-known antiepileptic drugs, showing promise in preclinical seizure models. Preliminary screenings have identified several derivatives offering protection against seizures, with some compounds demonstrating higher potency and better safety profiles compared to standard antiepileptic drugs like valproic acid and ethosuximide (Kamiński et al., 2015). Another study focusing on similar hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides also highlighted their anticonvulsant activity, with some showing considerable efficacy in preclinical models (Kamiński et al., 2016).
Herbicidal Activity
Research has also delved into the herbicidal potential of benzamides, including compounds structurally related to N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide. One notable example is N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, which exhibits herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).
Inflammation Inhibition
Compounds within the same chemical class, such as N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides, have been investigated for their ability to act as inflammation inhibitors. These non-acidic NSAIDs have shown efficacy in topical and systemic inflammation models, with some derivatives displaying activity levels comparable to or exceeding standard treatments like ibuprofen and dexamethasone (Dassonville et al., 2008).
Antimicrobial Activity
New derivatives, such as those synthesized from N-(naphthalen-1-yl)propanamide, have been evaluated for their antimicrobial properties. These studies have produced compounds that exhibit notable activity against a range of bacteria and fungi, with some showing potency at levels comparable to established antimicrobials like ketoconazole and chloramphenicol (Evren et al., 2020).
Future Directions
properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-20(25)22-14-19-16(2)17(3)24(15-18-10-6-5-7-11-18)21(19)23-12-8-9-13-23/h5-13H,4,14-15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLKUIBRIOLPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323268 | |
| Record name | N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478077-14-4 | |
| Record name | N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2523965.png)


![5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2523971.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)
![N-[3-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)
![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)
